6-(o-Tolyl)nicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(o-Tolyl)nicotinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 6-bromonicotinic acid and o-tolylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, including the choice of solvent, catalyst, and base, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 6-(o-Tolyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methyl group in the o-tolyl moiety can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 6-(o-Carboxyphenyl)nicotinic acid.
Reduction: 6-(o-Tolyl)nicotinic alcohol or 6-(o-Tolyl)nicotinaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(o-Tolyl)nicotinic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of 6-(o-Tolyl)nicotinic acid is not well-documented. as a derivative of nicotinic acid, it may interact with similar molecular targets, such as G protein-coupled receptors. These interactions could influence various biochemical pathways, including lipid metabolism and inflammatory responses.
Comparison with Similar Compounds
Nicotinic acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 supplement.
6-Methylnicotinic acid: A derivative with a methyl group at the 6-position, similar to 6-(o-Tolyl)nicotinic acid but without the aromatic substitution.
2-Methyl-6-(o-tolyl)pyridine: A structurally related compound with potential differences in reactivity and applications.
Uniqueness: this compound is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and potential applications. This structural modification can lead to distinct physical and chemical properties compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
6-(2-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZQALHJPYJQFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609466 |
Source
|
Record name | 6-(2-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-32-9 |
Source
|
Record name | 6-(2-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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